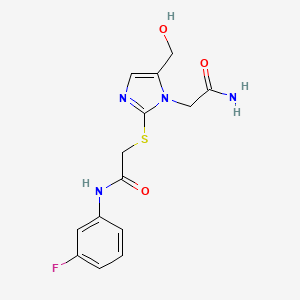

2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-fluorophenyl)acetamide

Description

The compound 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-fluorophenyl)acetamide is a heterocyclic acetamide derivative featuring a central imidazole core substituted with a hydroxymethyl group and a 2-amino-2-oxoethyl moiety. A thioether linkage connects the imidazole ring to an acetamide group, which is further substituted with a 3-fluorophenyl group. Key structural elements include:

- Imidazole ring: Provides a rigid planar structure, facilitating interactions with biological targets.

- Hydroxymethyl group: Enhances hydrophilicity and hydrogen-bonding capacity.

Properties

IUPAC Name |

2-[2-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O3S/c15-9-2-1-3-10(4-9)18-13(22)8-23-14-17-5-11(7-20)19(14)6-12(16)21/h1-5,20H,6-8H2,(H2,16,21)(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNOBXANRSYHMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)CSC2=NC=C(N2CC(=O)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-fluorophenyl)acetamide is a synthetic organic molecule with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H18F N4O3S |

| Molecular Weight | 334.39 g/mol |

| CAS Number | 921885-88-3 |

Structural Features

The compound contains an imidazole ring, a thioether linkage, and an acetamide functional group, which are critical for its biological activity. The presence of a fluorophenyl moiety may enhance its pharmacological properties by improving lipophilicity and binding affinity to target proteins.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in signaling pathways. The imidazole ring is known for its role in enzyme inhibition and modulation of receptor activity.

In Vitro Studies

In vitro studies have demonstrated that This compound exhibits significant inhibitory effects on specific protein kinases, which are crucial in cancer cell proliferation. For instance, it has been shown to inhibit the activity of mutant forms of protein tyrosine kinases such as KIT and PDGFRA, which are implicated in various malignancies .

Case Studies

- Cancer Treatment : A study evaluated the compound's efficacy against gastrointestinal stromal tumors (GISTs) harboring the PDGFRA D842V mutation. The results indicated a promising IC50 value in the subnanomolar range, suggesting potent activity against resistant cancer cells .

- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of related compounds. While specific data on this compound's antimicrobial effects were limited, structural analogs displayed significant activity against a range of bacterial strains, indicating a potential for therapeutic applications .

ADMET Characteristics

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is crucial for understanding the drug-likeness of this compound. Preliminary computational studies suggest favorable characteristics:

| Parameter | Value |

|---|---|

| Solubility | High |

| Bioavailability | Moderate |

| Half-life | Short |

| Toxicity | Low |

These properties indicate that the compound may be suitable for further development as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Features of Analogs

Substituent Position Analysis

- Fluorophenyl Position: The target compound’s 3-fluorophenyl group (meta position) contrasts with the 2-fluorophenyl (ortho) in .

- Hydroxymethyl vs. Chlorobenzyl : The target’s hydroxymethyl group increases water solubility, whereas ’s chlorobenzyl substituent enhances lipophilicity, favoring membrane penetration .

Physicochemical and Crystallographic Properties

- Hydrogen Bonding: highlights that N–H⋯N hydrogen bonds in thiazole-acetamide derivatives stabilize crystal lattices. The target compound’s hydroxymethyl and amino-oxoethyl groups may similarly facilitate intermolecular hydrogen bonding, influencing solubility and stability .

- Melting Points : Analogs in exhibit melting points ranging from 132–170°C, correlating with substituent bulk (e.g., benzyl groups lower melting points compared to methyl) . The target’s hydroxymethyl group could reduce its melting point relative to chlorobenzyl analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.